Cas no 148262-19-5 (TOP-53 (free base))

TOP-53 (free base) structure
TOP-53 (free base) 化学的及び物理的性質
名前と識別子
-
- TOP-53 (free base)
- [5R-(5alpha,5abeta,8aalpha,9beta)]-9-[2-[N-[2-(Dimethylamino)ethyl]-N-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydrofuro[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6-one
- Top-53
- Top 53
- 6L4LBD7SCF
- TOP-53 FREE BASE
- DTXSID10933355
- (5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one
- 4'-demethyl-4beta-(2-{N-[2-(N',N'-dimethylamino)ethyl]-N-methylamino}ethyl)-4-desoxypodophyllotoxin
- CHEBI:134547
- (5R,5aR,8aR,9S)-9-(2-{[2-(dimethylamino)ethyl](methyl)amino}ethyl)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one
- 9-(2-{[2-(Dimethylamino)ethyl](methyl)amino}ethyl)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one
- FURO(3',4':6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(5AH)-ONE, 9-(2-((2-(DIMETHYLAMINO)ETHYL)METHYLAMINO)ETHYL)-5,8,8A,9-TETRAHYDRO-5-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-, (5R,5AR,8AR,9S)-
- 148262-19-5
- (5R,5AR,8AR,9S)-9-(2-((2-(DIMETHYLAMINO)ETHYL)METHYLAMINO)ETHYL)-5,8,8A,9-TETRAHYDRO-5-(4-HYDROXY-3,5-DIMETHOXYPHENYL)FURO(3',4':6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(5AH)-ONE
- TOP53
- FURO(3',4':6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(5AH)-ONE, 9-(2-((2-(DIMETHYLAMINO)ETHYL)METHYLAMINO)ETHYL)-5,8,8A,9-TETRAHYDRO-5-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-, (5R-(5.ALPHA.,5A.BETA.,8A.ALPHA.,9.BETA.))-
- SCHEMBL20800121
- UNII-6L4LBD7SCF
- 4-(2-((2-dimethylaminoethyl)methylamino)ethyl)-4'-O-demethyl-4-desoxypodophyllotoxin
-
- インチ: InChI=1S/C28H36N2O7/c1-29(2)8-9-30(3)7-6-17-18-12-21-22(37-15-36-21)13-19(18)25(26-20(17)14-35-28(26)32)16-10-23(33-4)27(31)24(11-16)34-5/h10-13,17,20,25-26,31H,6-9,14-15H2,1-5H3/t17-,20-,25-,26+/m1/s1
- InChIKey: KLCCMMSKRMSMKI-QVNMXXJYSA-N
- ほほえんだ: COC1C(O)=C(OC)C=C([C@@H]2C3=CC4=C(C=C3[C@@H](CCN(C)CCN(C)C)[C@@H]3[C@@H]2C(OC3)=O)OCO4)C=1
計算された属性
- せいみつぶんしりょう: 512.25200
- どういたいしつりょう: 512.25225149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 37
- 回転可能化学結合数: 9
- 複雑さ: 770
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- PSA: 89.93000
- LogP: 3.03990
TOP-53 (free base) 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
148262-19-5 (TOP-53 (free base)) 関連製品
- 33331-97-4(3,4-epoxy-4-methyltetrahydropyran)
- 2034517-02-5(N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide)
- 2248283-85-2(5-Bromo-8-(difluoromethyl)-3,4-dihydro-2H-chromene)
- 98490-83-6((3-Chloro-4-methoxyphenyl)(methyl)sulfane)
- 1956379-93-3(1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene)
- 1595826-26-8(3-Iodo-4-(1-phenylethoxy)oxolane)
- 342887-72-3(ethyl 6-acetyl-2-acetamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)
- 66898-62-2(Talniflumate)
- 2227643-31-2(rac-(1R,3R)-3-(5-bromopyridin-3-yl)-2,2-dimethylcyclopropylmethanamine)
- 1807301-53-6(Ethyl 2-cyano-4-ethyl-6-(trifluoromethyl)phenylacetate)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
